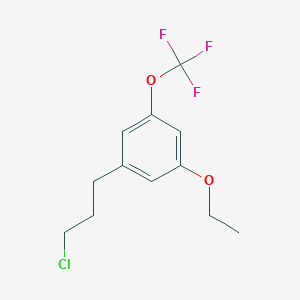

1-(3-Chloropropyl)-3-ethoxy-5-(trifluoromethoxy)benzene

Description

1-(3-Chloropropyl)-3-ethoxy-5-(trifluoromethoxy)benzene is a substituted aromatic compound characterized by a benzene ring functionalized with three distinct groups:

- 3-Ethoxy group (-OCH₂CH₃): An electron-donating substituent that increases the ring’s electron density, enhancing reactivity toward electrophilic substitution.

- 5-Trifluoromethoxy group (-OCF₃): A strong electron-withdrawing group due to the electronegative fluorine atoms, which reduces ring electron density at adjacent positions.

- 3-Chloropropyl chain (-CH₂CH₂CH₂Cl): A halogenated alkyl side chain that may act as a leaving group or influence solubility and bioavailability.

Molecular Formula: C₁₂H₁₄ClF₃O₂ Molecular Weight: ~282.45 g/mol (calculated).

Properties

Molecular Formula |

C12H14ClF3O2 |

|---|---|

Molecular Weight |

282.68 g/mol |

IUPAC Name |

1-(3-chloropropyl)-3-ethoxy-5-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C12H14ClF3O2/c1-2-17-10-6-9(4-3-5-13)7-11(8-10)18-12(14,15)16/h6-8H,2-5H2,1H3 |

InChI Key |

MHGSGRQGMZFBBF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1)CCCCl)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Chloropropyl Intermediate

A crucial intermediate in the synthesis is 3-chloro-1-propanol , which serves as the precursor for the 3-chloropropyl substituent. According to a patented chemical synthesis method, 3-chloro-1-propanol can be efficiently prepared by the reaction of 1,3-propanediol with hydrochloric acid catalyzed by benzenesulfonic acid. The process involves:

- Mixing 1,3-propanediol with partial hydrochloric acid and benzenesulfonic acid.

- Heating to 80–100 °C under reflux with stirring.

- Gradual addition of remaining hydrochloric acid and further heating.

- Neutralization and purification via distillation and solvent extraction.

This method achieves a high conversion rate (>95%) and yield, with minimized byproducts and environmental impact due to the recyclable nature of the catalyst and solvent system.

Functionalization of the Benzene Ring

The aromatic ring bearing the trifluoromethoxy group is typically synthesized or commercially sourced as a substituted benzene derivative. The trifluoromethoxy group (–OCF3) is introduced via nucleophilic substitution or electrophilic aromatic substitution reactions, often requiring specialized reagents and catalysts to ensure regioselectivity and functional group tolerance.

Following this, the ethoxy group (–OCH2CH3) is introduced, commonly through an etherification reaction using ethyl halides or alcohols under acidic or basic catalysis.

Alkylation with 3-Chloropropyl Group

The final step involves alkylation of the functionalized benzene ring with the 3-chloropropyl group. This can be achieved via Friedel-Crafts alkylation or nucleophilic substitution depending on the substrate and reaction conditions. Key considerations include:

- Maintaining anhydrous conditions to prevent catalyst deactivation.

- Controlling temperature to avoid side reactions.

- Using appropriate solvents to enhance solubility and reaction rates.

The reaction yields This compound with high specificity when optimized.

Data Table of Key Properties and Synthetic Parameters

Chemical Reactions Analysis

1-(3-Chloropropyl)-3-ethoxy-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: The trifluoromethoxy group can be involved in coupling reactions, forming more complex molecules.

Common reagents used in these reactions include halogenating agents, nucleophiles, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chloropropyl)-3-ethoxy-5-(trifluoromethoxy)benzene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-ethoxy-5-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways. The trifluoromethoxy group, in particular, can influence the compound’s reactivity and binding affinity to specific targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with 1-(3-Chloropropyl)-3-nitro-5-(trifluoromethoxy)benzene (CAS 1804070-58-3)

This compound replaces the ethoxy group with a nitro (-NO₂) substituent, resulting in distinct electronic and physicochemical properties:

Implications : The ethoxy group improves solubility and synthetic versatility, whereas the nitro group enhances stability in oxidative environments but limits applications due to safety concerns .

Comparison with 1-Chloro-3-ethenyl-5-fluorobenzene (CAS 1602840-78-7)

This simpler aromatic compound lacks the chloropropyl chain and oxygen-based substituents:

Implications : The target compound’s multifunctional design enables tailored reactivity, whereas the simpler analog serves as a precursor in materials science .

Functional Group Trends in Agrochemicals

The trifluoromethoxy group (-OCF₃) is a hallmark of modern pesticides (e.g., flufenprox in ), offering enhanced metabolic stability and target binding .

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Chloropropyl)-3-ethoxy-5-(trifluoromethoxy)benzene, and what critical parameters influence yield and purity?

- Methodological Answer: Synthesis typically begins with a substituted benzene precursor (e.g., 3-ethoxy-5-(trifluoromethoxy)benzene). Key steps include:

- Allylation/Propylation : Introducing the chloropropyl group via nucleophilic substitution or Friedel-Crafts alkylation. Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to avoid side reactions like polymerization .

- Functionalization : Protecting groups may be used to direct regioselectivity during chloropropyl attachment .

- Purification : Column chromatography or recrystallization in solvents like ethanol/water mixtures ensures purity. Parameters such as reaction time, stoichiometry of reagents (e.g., excess alkylating agents), and catalyst choice (e.g., Lewis acids) significantly affect yield .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and confirm chloropropyl integration. Deuterated solvents (e.g., CDCl) minimize interference .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for research-grade material) using reverse-phase columns and UV detection .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and isotopic patterns for chlorine/fluorine .

Q. What are the recommended storage conditions and handling protocols for this compound?

- Methodological Answer:

- Storage : Store in amber glass vials at 0–6°C under inert gas (e.g., argon) to prevent hydrolysis of the chloropropyl group. Desiccants (e.g., silica gel) mitigate moisture ingress .

- Handling : Use fume hoods, nitrile gloves, and PPE to avoid dermal exposure. Follow ECHA guidelines for waste disposal, particularly for halogenated byproducts .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved, particularly regarding substituent effects on chemical shifts?

- Methodological Answer:

- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotational barriers) that obscure splitting patterns. For example, cooling to –40°C may slow conformational changes in the chloropropyl chain .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict chemical shifts and assign ambiguous peaks. Software like Gaussian or ORCA is commonly used .

- Isotopic Labeling : Deuterating specific protons (e.g., ethoxy group) simplifies spectral interpretation .

Q. What strategies optimize the regioselective introduction of the chloropropyl group in the synthesis of this compound?

- Methodological Answer:

- Directing Groups : Install electron-withdrawing groups (e.g., sulfonyl) temporarily to guide chloropropyl addition to the meta position relative to ethoxy .

- Protection-Deprotection : Protect the ethoxy group with tert-butyldimethylsilyl (TBS) ethers to prevent unwanted alkylation, followed by deprotection under mild acidic conditions .

- Catalysis : Use palladium catalysts (e.g., Pd(OAc)) for cross-coupling reactions, enhancing selectivity and reducing reaction time .

Q. How do solvent polarity and reaction temperature influence the coupling efficiency of intermediates in the synthesis of this compound?

- Methodological Answer:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of intermediates, improving coupling yields. Low-polarity solvents (e.g., toluene) may favor SN1 mechanisms for chloropropyl addition .

- Temperature Optimization : Elevated temperatures (60–80°C) accelerate reaction kinetics but risk decomposition. Controlled microwave-assisted synthesis (e.g., 100°C, 150 W) balances speed and stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer:

- Reproducibility Checks : Verify synthetic protocols (e.g., reagent purity, drying methods) to rule out experimental variability .

- Interlaboratory Comparisons : Collaborate with independent labs to validate data using standardized instruments (e.g., Bruker NMR spectrometers) .

- Meta-Analysis : Review peer-reviewed literature (e.g., Advanced Synthesis & Catalysis) to identify consensus values and outlier studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.